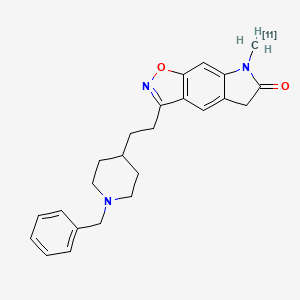
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, cyclohexylamine, sulfonyl groups, and a 2-chloroethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of cyclohexylamine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with 2-chloroethyl chloroformate to yield the final product. The reaction conditions often require the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide, and other acids or bases are used for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride may be used for redox reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted carbamates or thiocarbamates.
Hydrolysis Products: Hydrolysis yields carbamic acid and 2-chloroethanol.
Aplicaciones Científicas De Investigación
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate and sulfonamide derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and enzymes.
Medicine: Explored for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester involves the interaction of its functional groups with biological molecules. The 2-chloroethyl ester can undergo hydrolysis to release the active carbamic acid, which can then interact with proteins and enzymes. The sulfonyl group may also play a role in modulating the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Lacks the cyclohexylamino and sulfonyl groups, making it less complex and potentially less versatile.
Cyclohexylamine sulfonamide: Contains the cyclohexylamino and sulfonyl groups but lacks the 2-chloroethyl ester, limiting its reactivity.
Uniqueness
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester is unique due to its combination of functional groups, which confer a range of reactivity and potential applications. The presence of the 2-chloroethyl ester allows for targeted hydrolysis, while the cyclohexylamino and sulfonyl groups provide additional sites for chemical modification and interaction with biological molecules.
Propiedades
Número CAS |
87708-08-5 |
|---|---|
Fórmula molecular |
C9H17ClN2O4S |
Peso molecular |
284.76 g/mol |
Nombre IUPAC |
2-chloroethyl N-(cyclohexylsulfamoyl)carbamate |
InChI |
InChI=1S/C9H17ClN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,12,13) |
Clave InChI |
PWWQTHVOALIPDR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)NC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


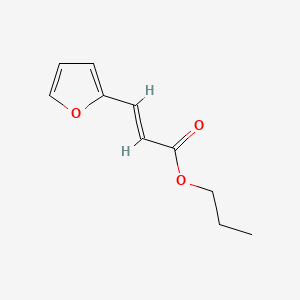
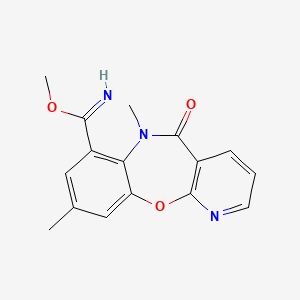
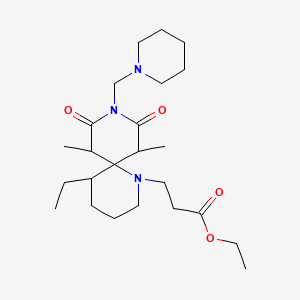
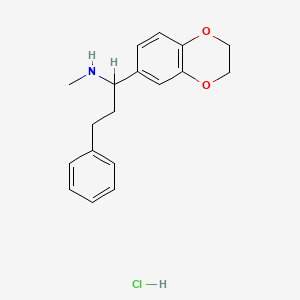





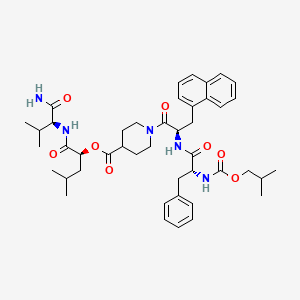
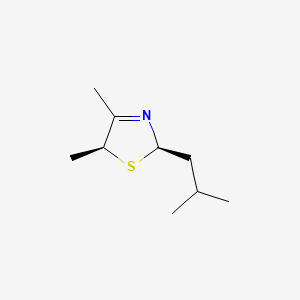

![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)
